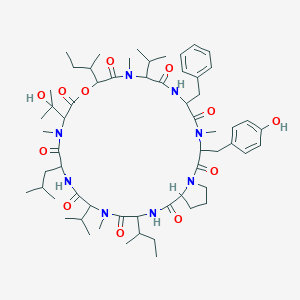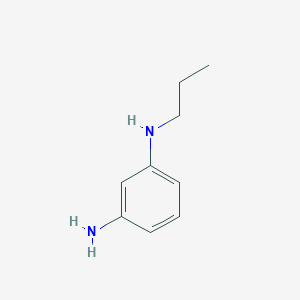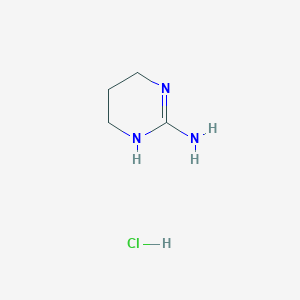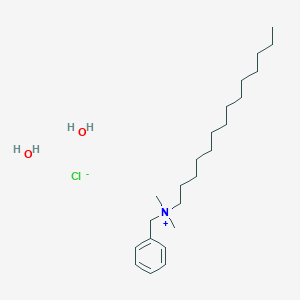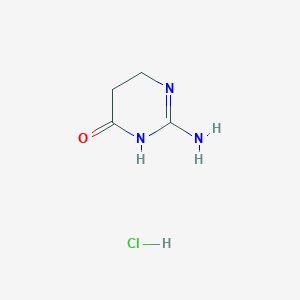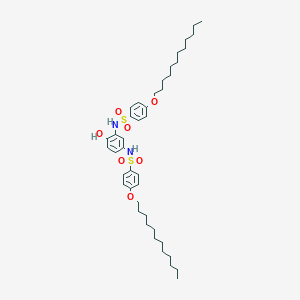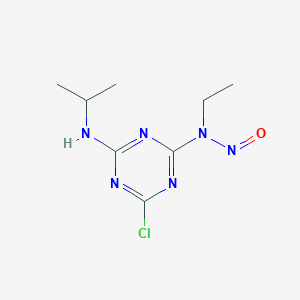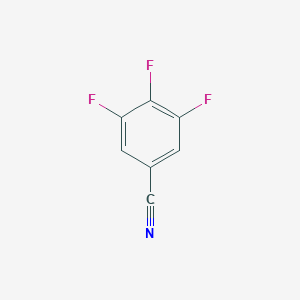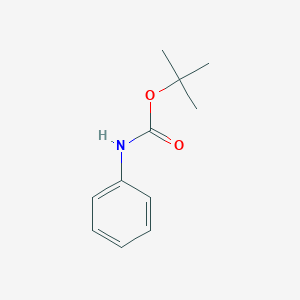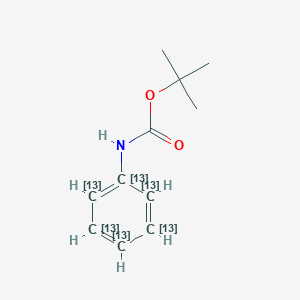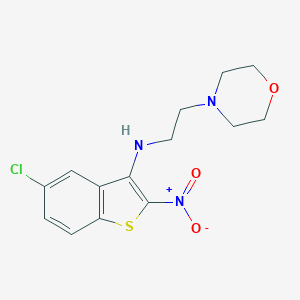
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Venlafaxine, which is a widely used antidepressant drug.
Mécanisme D'action
The mechanism of action of 4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- involves the inhibition of the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which helps in the treatment of depression and anxiety disorders.
Effets Biochimiques Et Physiologiques
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which helps in the treatment of depression and anxiety disorders. It has also been shown to have analgesic effects and can help in the treatment of neuropathic pain. It has been shown to have minimal effects on other neurotransmitters, which reduces the risk of side effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- has several advantages for lab experiments. It is readily available and can be synthesized easily. It has also been extensively studied, and its mechanism of action is well understood. However, it has some limitations, including its potential for toxicity and the need for careful handling.
Orientations Futures
There are several future directions that can be explored with 4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-. One potential direction is the development of new antidepressant drugs based on its structure. Another potential direction is the study of its potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research can be done to explore its potential for use in the treatment of cancer and other diseases.
In conclusion, 4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- is a chemical compound that has shown promising results in the treatment of depression and anxiety disorders. Its mechanism of action is well understood, and it has several potential applications in various fields. Further research is needed to explore its potential for use in the treatment of other neurological disorders and diseases.
Méthodes De Synthèse
The synthesis of 4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- involves several steps. The first step is the synthesis of 5-chloro-2-nitrobenzo(b)thiophene, which is done by reacting 5-chloro-2-nitrobenzoyl chloride with thiophene in the presence of a base. The second step involves the reaction of the intermediate product with morpholine in the presence of a reducing agent to obtain 4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-.
Applications De Recherche Scientifique
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It is used as an antidepressant drug and has shown promising results in the treatment of depression and anxiety disorders. It has also been studied for its potential applications in the treatment of neuropathic pain, migraine headaches, and hot flashes.
Propriétés
Numéro CAS |
149338-21-6 |
|---|---|
Nom du produit |
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- |
Formule moléculaire |
C14H16ClN3O3S |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
5-chloro-N-(2-morpholin-4-ylethyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H16ClN3O3S/c15-10-1-2-12-11(9-10)13(14(22-12)18(19)20)16-3-4-17-5-7-21-8-6-17/h1-2,9,16H,3-8H2 |
Clé InChI |
WANNKAWYMJHVQQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
C1COCCN1CCNC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-] |
Autres numéros CAS |
149338-21-6 |
Synonymes |
N-(5-Chloro-2-nitrobenzo(b)thien-3-yl)-4-morpholineethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



